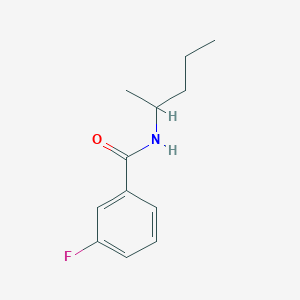![molecular formula C13H17N3O2S2 B5306247 methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5306247.png)
methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate, also known as MTTA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MTTA belongs to the class of 1,2,4-triazole derivatives, which have been studied extensively for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. For example, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. This compound has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. In vivo studies have shown that this compound can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory activity in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, this compound also has some limitations. It is highly reactive and can form adducts with other compounds, which can complicate its analysis. It is also relatively insoluble in water, which can limit its use in aqueous systems.
Orientations Futures
There are several future directions for the study of methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate. One direction is the further investigation of its potential applications in medicine, agriculture, and material science. Another direction is the development of new synthetic methods for this compound and its derivatives. This could involve the use of different starting materials or the optimization of existing synthetic routes. Finally, the elucidation of the mechanism of action of this compound could provide insights into its biological activities and lead to the development of more potent and selective derivatives.
Méthodes De Synthèse
Methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate can be synthesized through a multistep process starting from 5-methyl-3-thiophenecarboxylic acid and propylamine. The first step involves the conversion of the carboxylic acid group to an acid chloride, which is then reacted with sodium azide to obtain the corresponding azide. The azide is then reduced to the amine using hydrogen gas and palladium on carbon as a catalyst. The resulting amine is then reacted with ethyl chloroacetate to obtain the ester, which is finally methylated using methyl iodide to yield this compound.
Applications De Recherche Scientifique
Methyl {[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetate has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to possess antitumor, anti-inflammatory, and antimicrobial activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, this compound has been studied as a potential fungicide and insecticide. In material science, this compound has been studied for its potential applications in the synthesis of metal-organic frameworks and as a precursor for the synthesis of thienyl-containing polymers.
Propriétés
IUPAC Name |
methyl 2-[[5-(5-methylthiophen-3-yl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S2/c1-4-5-16-12(10-6-9(2)19-7-10)14-15-13(16)20-8-11(17)18-3/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOVXXREXFKIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=C1SCC(=O)OC)C2=CSC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2S)-2-aminobutanoyl]-1,4,9-triazaspiro[5.5]undecan-5-one dihydrochloride](/img/structure/B5306182.png)
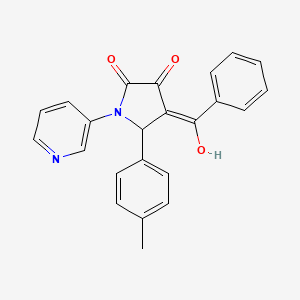
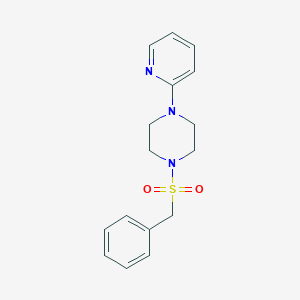
![3-allyl-5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5306211.png)
![N-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5306214.png)
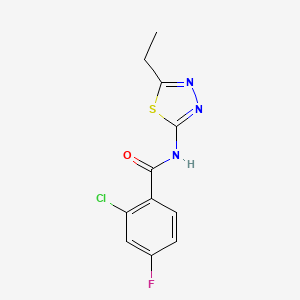
![1-[2-oxo-2-(1-piperidinyl)ethyl]-2(1H)-quinoxalinone](/img/structure/B5306223.png)
![N-ethyl-1-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidine-3-carboxamide](/img/structure/B5306234.png)
![7-[(1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5306242.png)
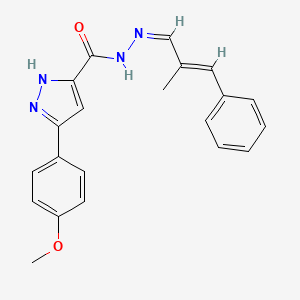

![(1-{[2-(6-methoxy-2-naphthyl)-4-morpholinyl]carbonyl}cyclobutyl)amine hydrochloride](/img/structure/B5306277.png)
![3-hydroxy-4-(3-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5306285.png)
